

An In-depth Technical Guide to the Toxicological Profile of Mesosulfuron-Methyl

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Compound of Interest

Compound Name: Mesosulfuron

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Abstract

Mesosulfuron-methyl is a sulfonylurea herbicide utilized for post-emergence control of grass and broad-leaved weeds in cereal crops. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. Notably, this enzyme is absent in mammals, which forms the basis for its selective toxicity and low mammalian hazard potential. This technical guide provides a comprehensive overview of the toxicological profile of **mesosulfuron**-methyl, summarizing key findings from a battery of toxicological studies conducted in accordance with international guidelines. The data presented herein covers acute, subchronic, and chronic toxicity, as well as assessments of carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and the herbicide's mechanism of action and metabolic fate are illustrated.

Acute Toxicity

Mesosulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Summary of Acute Toxicity Studies for **Mesosulfuron**-Methyl

Study	Species	Guideline	Endpoint	Value	Classification
Acute Oral Toxicity	Rat	OECD 423	LD50	> 2000 mg/kg bw	Low Toxicity
Acute Dermal Toxicity	Rabbit	OECD 402	LD50	> 2000 mg/kg bw	Low Toxicity
Acute Inhalation Toxicity	Rat	OECD 403	LC50	> 5.0 mg/L	Low Toxicity
Skin Irritation	Rabbit	OECD 404	-	Non-irritant	Not Classified
Eye Irritation	Rabbit	OECD 405	-	Mild irritant	Category 2B
Skin Sensitization	Guinea Pig	OECD 406	-	Non-sensitizer	Not Classified

Data compiled from multiple sources.

Experimental Protocols

1.1.1 Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

A stepwise procedure was used with a small number of animals per step. The substance was administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The absence or presence of compound-related mortality or moribundity in the animals dosed at one step determined the next step. Animals were observed for mortality, clinical signs, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

1.1.2 Skin and Eye Irritation (OECD 404 & 405)

For skin irritation, the test substance was applied to a small area of shaved skin on rabbits for a 4-hour exposure period under a semi-occlusive dressing. Dermal reactions, including erythema and edema, were evaluated at specified intervals after patch removal.[\[1\]](#)[\[2\]](#) For eye irritation, a single dose of the test substance was instilled into the conjunctival sac of one eye of the rabbit.

The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.[3]

1.1.3 Skin Sensitization (OECD 406: Buehler Test)

This test assesses the potential of a substance to induce skin sensitization in guinea pigs. It involves an induction phase where the test substance is applied topically to the skin, followed by a challenge phase after a rest period to determine if a hypersensitivity reaction has developed.[4][5][6][7]

Subchronic and Chronic Toxicity

Repeated dose studies in rodents and non-rodents have demonstrated a low order of toxicity for **mesosulfuron-methyl**.

Table 2: Summary of Subchronic and Chronic Toxicity Studies for **Mesosulfuron-Methyl**

Study	Species	Duration	Guideline	NOAEL	LOAEL	Key Findings
Subchronic Oral Toxicity	Rat	90 days	OECD 408	12,000 ppm	-	No adverse effects observed up to the limit dose. [8]
Subchronic Oral Toxicity	Dog	90 days	OECD 409	9.2 mg/kg bw/day	18.13 mg/kg/day (males)	Localized skin lesions at the LOAEL.[9]
Chronic Toxicity/ Carcinogenicity	Rat	24 months	OECD 453	16,000 ppm (males: 865 mg/kg bw/day, females: 1056 mg/kg bw/day)	-	No evidence of carcinogenicity or significant chronic toxicity.[10]
Carcinogenicity	Mouse	78 weeks	OECD 451	8,000 ppm (103 mg/kg bw/day)	-	No evidence of carcinogenicity. Lower body weight gains in females at the highest dose.[8]

Chronic						Minimal
Oral	Dog	1 year	OECD 409	-	574 mg/kg/day	local gastric effects at high doses.
Toxicity						[11]

Experimental Protocols

2.1.1 90-Day Oral Toxicity Study in Rodents (OECD 408)

The test substance was administered daily in graduated doses to several groups of rats for 90 days. During this period, animals were observed for signs of toxicity, and body weight and food consumption were recorded. At the end of the study, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues were performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).[\[12\]](#) [\[13\]](#)

2.1.2 Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

This long-term study involved administering **mesosulfuron**-methyl to rats in their diet for 24 months. The study was designed to identify potential chronic toxic effects and to assess the carcinogenic potential of the substance. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of a wide range of tissues from all animals.[\[14\]](#)[\[15\]](#)

Genotoxicity

Mesosulfuron-methyl has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown any evidence of mutagenic or clastogenic potential.[\[10\]](#)

Table 3: Summary of Genotoxicity Studies for **Mesosulfuron**-Methyl

Assay	Test System	Guideline	Result
Bacterial Reverse Mutation Test (Ames Test)	Salmonella typhimurium and Escherichia coli	OECD 471	Negative
In Vitro Mammalian Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	OECD 473	Negative
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse	OECD 474	Negative
Unscheduled DNA Synthesis (UDS)	Rat hepatocytes	OECD 482	Negative
HPRT Mutation Test	Mammalian cells	OECD 476	Negative

Data compiled from multiple sources.[\[10\]](#)

Experimental Protocols

3.1.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* were exposed to **mesosulfuron-methyl** at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix). The test assesses the ability of the substance to induce reverse mutations, restoring the functional capability of the bacteria to synthesize an essential amino acid.

3.1.2 In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, were exposed to the test substance with and without metabolic activation. The cells were then arrested in metaphase, harvested, and analyzed microscopically for structural chromosome aberrations.

3.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Mice were administered **mesosulfuron**-methyl, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes. An increase in micronuclei would indicate that the substance induced chromosomal damage or damage to the mitotic apparatus.

[10]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate that **mesosulfuron**-methyl does not adversely affect reproductive performance or fetal development.

Table 4: Summary of Reproductive and Developmental Toxicity Studies for **Mesosulfuron**-Methyl

Study	Species	Guideline	NOAEL (Maternal Toxicity)	NOAEL (Developme ntal/Reprod uctive Toxicity)	Key Findings
Two- Generation Reproduction	Rat	OECD 416	16,000 ppm	16,000 ppm	No treatment- related adverse effects on reproduction or offspring development. [8]
Development al Toxicity	Rat	OECD 414	1,000 mg/kg bw/day	1,000 mg/kg bw/day	No evidence of teratogenicity or embryo- fetal toxicity. [8]
Development al Toxicity	Rabbit	OECD 414	1,000 mg/kg bw/day	1,000 mg/kg bw/day	No evidence of teratogenicity. [8]

Experimental Protocols

4.1.1 Two-Generation Reproduction Toxicity Study (OECD 416)

The test substance was administered to male and female rats for two generations. The study evaluated the effects on mating, pregnancy, parturition, lactation, and the growth and development of the offspring. Reproductive and developmental parameters were assessed to determine any adverse effects on fertility and reproductive performance.

4.1.2 Prenatal Developmental Toxicity Study (OECD 414)

Pregnant rats and rabbits were administered **mesosulfuron**-methyl during the period of organogenesis. The dams were observed for signs of toxicity, and fetuses were examined for any external, visceral, or skeletal abnormalities to assess the potential for teratogenicity.[16][17][18][19][20]

Neurotoxicity

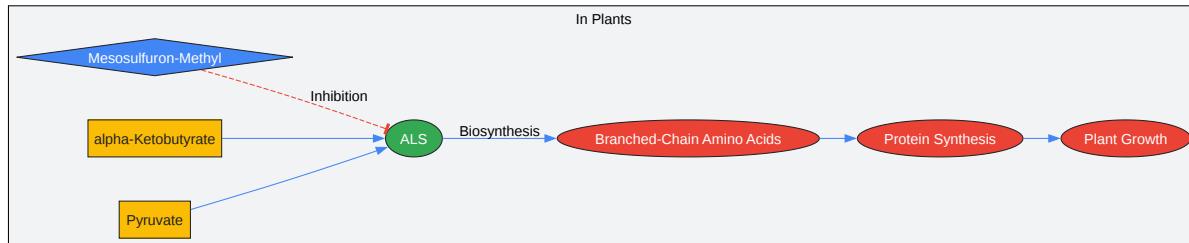
Based on the available toxicological data from acute, subchronic, and chronic studies, there is no evidence to suggest that **mesosulfuron**-methyl has a neurotoxic potential. Specific neurotoxicity studies have therefore not been deemed necessary.[10]

Mechanism of Action and Metabolism

The primary mode of action of **mesosulfuron**-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is essential for plants and microorganisms but is not present in animals, which obtain these essential amino acids through their diet. This selectivity is the primary reason for the low toxicity of **mesosulfuron**-methyl to mammals.[21][22][23]

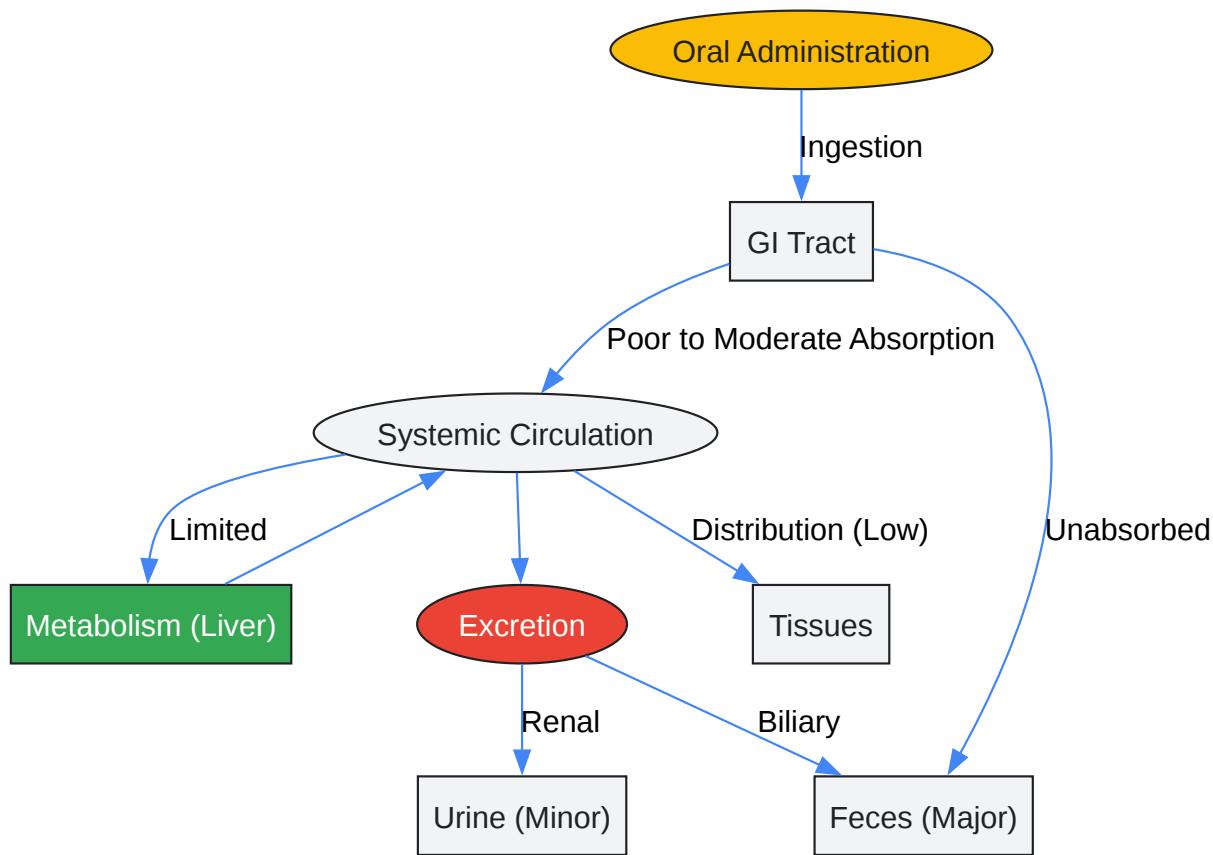
In rats, following oral administration, **mesosulfuron**-methyl is poorly to moderately absorbed and rapidly excreted, primarily in the feces. The majority of the administered dose is excreted unchanged. Metabolism occurs to a limited extent and involves O-demethylation and cleavage of the sulfonylurea bridge.[10][24]

Visualizations



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Caption: Mechanism of action of **mesosulfuron**-methyl in plants.



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Caption: ADME pathway of **mesosulfuron-methyl** in mammals.

Conclusion

The comprehensive toxicological evaluation of **mesosulfuron-methyl** reveals a compound with low acute and chronic toxicity in mammalian species. It is not genotoxic, carcinogenic, teratogenic, or a reproductive toxicant. Furthermore, it does not exhibit neurotoxic properties. The favorable safety profile of **mesosulfuron-methyl** is primarily attributed to its specific mechanism of action, which targets an enzyme pathway absent in mammals. The available data indicate that under normal conditions of use and exposure, **mesosulfuron-methyl** does not pose a significant risk to human health.

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